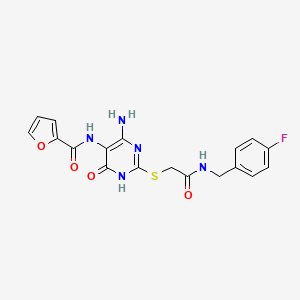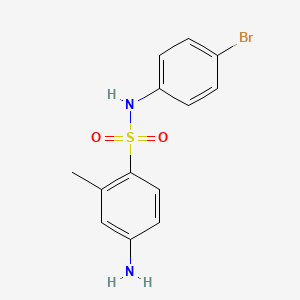
4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrical Conductivity Optimization
One application of sulfonamide compounds involves the optimization of electrical conductivity in nanocomposites. For instance, a study conducted by Şahal, Torğut, and Canpolat (2021) synthesized and characterized sulfonamide-based Schiff base composites with graphene (SA-GF), focusing on their electrical conductivity properties. The optimum electrical conductivity of these composites was determined, showcasing the potential of sulfonamide derivatives in enhancing the conductivity of materials for various technological applications (Şahal, Torğut, & Canpolat, 2021).
Antibacterial Properties
Sulfonamides have been explored for their antibacterial properties when immobilized on polymeric carriers. A study highlighted the synthesis of 4-aminophenylsulfonamide immobilized on polymeric carriers, demonstrating significant antibacterial activity against E. coli K12, indicating a novel approach to reducing toxicity and enhancing the effectiveness of sulfonamide antibiotics (Toropin et al., 2017).
Enzyme Inhibition and Anticancer Activity
Sulfonamide derivatives have been studied for their enzyme inhibitory activities and potential anticancer properties. Morsy et al. (2009) synthesized bis-sulfonamides that showed significant inhibition against the carbonic anhydrase enzyme and exhibited cytotoxic activity against various cancer cell lines, including human colon, lung, and breast cancer cells. This research underscores the potential of sulfonamide compounds in developing new anticancer therapies (Morsy et al., 2009).
Molecular Design and Drug Discovery
The sulfonamide group's role in medicinal chemistry, particularly in drug design, is well-documented. Kalgutkar, Jones, and Sawant (2010) and Smith and Jones (2008) review the essential function of the sulfonamide group in various marketed drugs, illustrating its versatility and significance in developing new therapeutic agents. These reviews provide insight into the molecular design strategies that leverage the sulfonamide group for medicinal applications (Kalgutkar, Jones, & Sawant, 2010).
Environmental Impact and Degradation
Sulfonamide antibiotics' persistence in the environment and their potential to promote antibiotic resistance pose significant challenges. Studies on the environmental distribution, degradation, and impact of sulfonamides, such as those conducted by Sukul and Spiteller (2006), emphasize the need for understanding and mitigating the environmental risks associated with these compounds (Sukul & Spiteller, 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity against estrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .
Biochemical Pathways
It’s known that similar compounds have shown promising antimicrobial activity, suggesting they may interfere with bacterial biosynthesis pathways .
Pharmacokinetics
Similar compounds have shown promising adme properties , which suggests that this compound may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity against estrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Action Environment
It’s worth noting that the effectiveness of similar compounds against microbial resistance and cancer has been studied , suggesting that these compounds may be effective in a variety of environments.
Eigenschaften
IUPAC Name |
4-amino-N-(4-bromophenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-8-11(15)4-7-13(9)19(17,18)16-12-5-2-10(14)3-6-12/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVSHKDBCDYTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)

![1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2877219.png)
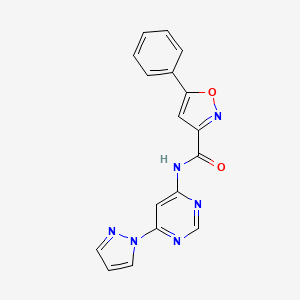
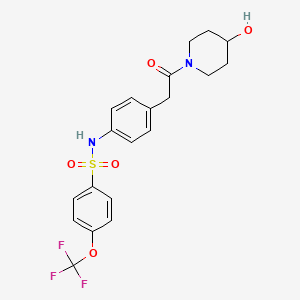
![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)

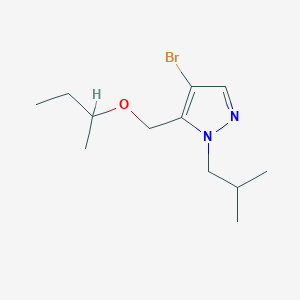
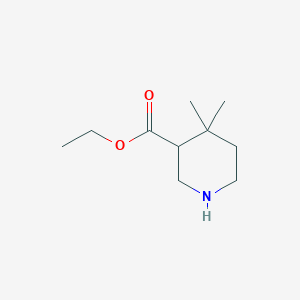
![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)
![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)
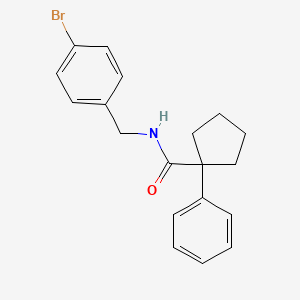
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)
